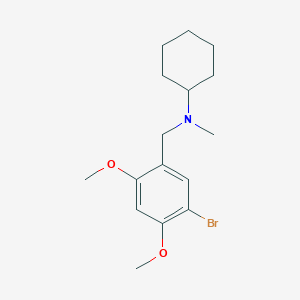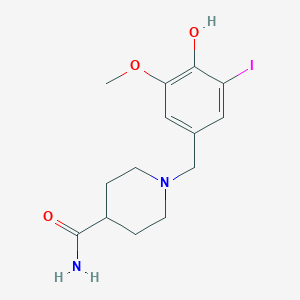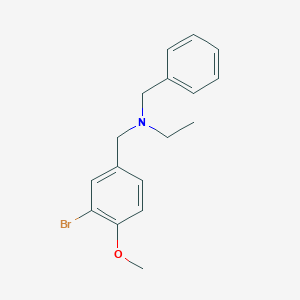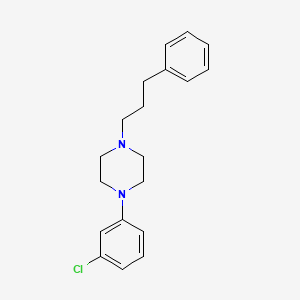![molecular formula C15H25ClN2 B3852459 (4-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine](/img/structure/B3852459.png)
(4-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine
説明
(4-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine, also known as 4C-D, is a chemical compound that belongs to the class of phenethylamines. It is a relatively new compound that has been synthesized in recent years. The purpose of
作用機序
The mechanism of action of (4-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine is not fully understood. However, it is thought to act as a partial agonist at the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. Activation of this receptor by (4-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine may lead to alterations in perception and mood.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine are not well documented. However, it is thought to have similar effects to other phenethylamines, such as 2C-D and 2C-E. These effects may include alterations in mood, perception, and cognition.
実験室実験の利点と制限
The advantages of using (4-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine in lab experiments include its relatively low cost and availability. However, its psychoactive effects may make it difficult to use in certain experiments. Additionally, the lack of research on its biochemical and physiological effects may limit its use in certain experiments.
将来の方向性
There are several future directions for research on (4-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine. One area of research could be to investigate its potential as a treatment for psychiatric disorders such as depression and anxiety. Additionally, further research could be conducted to investigate its mechanism of action and its effects on the brain. Finally, research could be conducted to determine its safety profile and potential for abuse.
Conclusion
In conclusion, (4-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine is a relatively new compound that has been synthesized in recent years. It has been used in scientific research to investigate its potential as a psychoactive substance. Its mechanism of action is thought to involve partial activation of the serotonin 5-HT2A receptor. However, its biochemical and physiological effects are not well documented. Future research could investigate its potential as a treatment for psychiatric disorders and its safety profile.
科学的研究の応用
(4-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine has been used in scientific research to investigate its potential as a psychoactive substance. It has been found to have a similar structure to other phenethylamines, such as 2C-D and 2C-E, which are known to have psychoactive effects. Studies have shown that (4-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine has a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood and perception.
特性
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25ClN2/c1-4-17(5-2)11-12-18(6-3)13-14-7-9-15(16)10-8-14/h7-10H,4-6,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQRGIODKAYFHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CC)CC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(4-chlorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{1-[(2-methoxy-1-naphthyl)methyl]-3-piperidinyl}methanol](/img/structure/B3852382.png)


![2-ethoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B3852396.png)
![ethyl 1-[4-(benzyloxy)benzyl]-2-piperidinecarboxylate](/img/structure/B3852402.png)
![1-{4-[4-(4-pyridinylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3852412.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N,3,7-trimethyl-2,6-octadien-1-amine](/img/structure/B3852427.png)

![N-methyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]cyclohexanamine](/img/structure/B3852447.png)
![2-{[benzyl(ethyl)amino]methyl}-6-methoxyphenol](/img/structure/B3852465.png)
![2,2'-{[(2-methoxy-1-naphthyl)methyl]imino}diethanol](/img/structure/B3852471.png)
![4-{[benzyl(ethyl)amino]methyl}-2-methoxyphenol](/img/structure/B3852476.png)